1-[2,4,6-TRIS(PROPAN-2-YL)BENZENESULFONYL]AZEPANE
Overview
Description
1-[2,4,6-TRIS(PROPAN-2-YL)BENZENESULFONYL]AZEPANE is a complex organic compound characterized by its unique structure, which includes a sulfonyl group attached to an azepane ring
Preparation Methods
The synthesis of 1-[2,4,6-TRIS(PROPAN-2-YL)BENZENESULFONYL]AZEPANE typically involves multiple steps, starting with the preparation of 2,4,6-tris(propan-2-yl)benzenesulfonyl chloride. This intermediate is then reacted with azepane under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like chloroform and reagents such as strong bases to facilitate the reaction .
Industrial production methods for this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process is optimized to minimize by-products and maximize yield, often involving rigorous purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
1-[2,4,6-TRIS(PROPAN-2-YL)BENZENESULFONYL]AZEPANE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate, leading to the formation of sulfonic acids.
Reduction: Reduction reactions typically involve the use of hydrogen gas in the presence of a catalyst, resulting in the formation of simpler hydrocarbons.
Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
1-[2,4,6-TRIS(PROPAN-2-YL)BENZENESULFONYL]AZEPANE has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism by which 1-[2,4,6-TRIS(PROPAN-2-YL)BENZENESULFONYL]AZEPANE exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group plays a crucial role in these interactions, often forming strong bonds with active sites on proteins. This interaction can modulate the activity of the target molecule, leading to various biological effects .
Comparison with Similar Compounds
1-[2,4,6-TRIS(PROPAN-2-YL)BENZENESULFONYL]AZEPANE can be compared with other sulfonyl-containing compounds such as:
2,4,6-Triisopropylbenzenesulfonyl chloride: Used in similar synthetic applications but differs in its reactivity and stability.
2,4,6-Triisopropylbenzenesulfonamide: Another related compound with distinct chemical properties and applications.
The uniqueness of this compound lies in its specific structure, which imparts unique reactivity and interaction profiles compared to its analogs.
Properties
IUPAC Name |
1-[2,4,6-tri(propan-2-yl)phenyl]sulfonylazepane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H35NO2S/c1-15(2)18-13-19(16(3)4)21(20(14-18)17(5)6)25(23,24)22-11-9-7-8-10-12-22/h13-17H,7-12H2,1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHYMBVDJIFZIKF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)N2CCCCCC2)C(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H35NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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